molecular formula C14H13NO2 B8781290 2-(4-Methoxyphenyl)-1-(4-pyridinyl)-ethanone

2-(4-Methoxyphenyl)-1-(4-pyridinyl)-ethanone

Cat. No.: B8781290
M. Wt: 227.26 g/mol
InChI Key: UFLLYXLLQBJVGM-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-1-(4-pyridinyl)-ethanone is an organic compound that features a methoxyphenyl group and a pyridinyl group connected by an ethanone bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-1-(4-pyridinyl)-ethanone typically involves the reaction of 4-methoxybenzaldehyde with 4-pyridinecarboxaldehyde in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-1-(4-pyridinyl)-ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(4-Methoxyphenyl)-1-(4-pyridinyl)-ethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-1-(4-pyridinyl)-ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methoxyphenyl)-1-(3-pyridinyl)-ethanone
  • 2-(4-Methoxyphenyl)-1-(2-pyridinyl)-ethanone
  • 2-(4-Methoxyphenyl)-1-(4-pyridinyl)-propanone

Uniqueness

2-(4-Methoxyphenyl)-1-(4-pyridinyl)-ethanone is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

2-(4-methoxyphenyl)-1-pyridin-4-ylethanone

InChI

InChI=1S/C14H13NO2/c1-17-13-4-2-11(3-5-13)10-14(16)12-6-8-15-9-7-12/h2-9H,10H2,1H3

InChI Key

UFLLYXLLQBJVGM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)C2=CC=NC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-(4-methoxyphenyl)-3-oxo-3-(pyridin-4-yl)propionic acid methyl ester (14.7 g), sodium chloride (6.0 g) and water (1.9 cm3) in dimethyl sulphoxide (200 cm3) was stirred at 150° C. for 2 hours. The solution was cooled to room temperature, poured into water (600 cm3) and extracted with ethyl acetate-diethyl ether (1:1; 2×400 cm3). The extracts were dried (magnesium sulphate), filtered and concentrated to give 2-(4-methoxyphenyl)-1-(pyridin-4-yl)ethanone as a brown solid (10.2 g; 87%). δH (250 MHz; CDCl3) 3.79 (3 H, s, OCH3), 4.44 [2 H, s, C(O)CH2Ar], 6.88 (2 H, d, J 9, methoxyphenyl H-2), 7.16 (2 H, d, J 9, methoxyphenyl H-3), 7.77 (2 H, d, J 6, pyridyl H-3) and 8.80 (2 H, d, J 6, pyridyl H-2).
Name
2-(4-methoxyphenyl)-3-oxo-3-(pyridin-4-yl)propionic acid methyl ester
Quantity
14.7 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
1.9 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
600 mL
Type
reactant
Reaction Step Two

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